molecular formula C40H59FO6 B1233072 Dexamethasone linoleate CAS No. 39026-39-6

Dexamethasone linoleate

Cat. No.: B1233072
CAS No.: 39026-39-6
M. Wt: 654.9 g/mol
InChI Key: JCTITVWENFVLBV-SIVNAAEPSA-N
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Description

Dexamethasone linoleate is a synthetic chemical conjugate formed by esterifying the potent glucocorticoid dexamethasone with the polyunsaturated fatty acid linoleic acid . This molecular combination is of significant interest in the design and development of novel anti-inflammatory and anti-fibrotic research compounds, particularly in the field of nanomedicine and targeted drug delivery . The linoleic acid moiety may influence the compound's lipophilicity, potentially altering its cellular uptake and distribution profile. Early-stage research into similar constructs, such as dexamethasone conjugated with alpha-linolenic acid (LNA), has demonstrated potential for creating self-assembling nanoparticles. These nanoplatforms are designed to achieve high drug loading and targeted delivery to inflamed lung tissue, showing promise in preclinical models for mitigating cytokine storms and pulmonary fibrosis . The dexamethasone component is a well-characterized anti-inflammatory agent that acts by binding to the glucocorticoid receptor, leading to the downregulation of pro-inflammatory genes and inhibition of cytokines . The specific research applications and efficacy of this compound itself require further investigation. Researchers can utilize this compound as a tool to explore fatty acid-coupled glucocorticoid therapies and their mechanisms. This product is provided strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

39026-39-6

Molecular Formula

C40H59FO6

Molecular Weight

654.9 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12-/t29-,32+,33+,34+,37+,38+,39+,40+/m1/s1

InChI Key

JCTITVWENFVLBV-SIVNAAEPSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Other CAS No.

39026-39-6

Synonyms

dexamethasone 21-linoleate
dexamethasone linoleate
Linoderm

Origin of Product

United States

Preparation Methods

Formation of Dexamethasone Mesylate

Dexamethasone alcohol (I) undergoes reaction with methanesulfonyl chloride (MsCl) in the presence of a base, typically triethylamine or pyridine, to yield dexamethasone mesylate (II). This step activates the hydroxyl group at the 21-position of dexamethasone, facilitating nucleophilic substitution in the subsequent transesterification.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C (room temperature).

  • Stoichiometry : Methanesulfonyl chloride is used in slight excess (1.1–1.5 equivalents) to ensure complete conversion.

The mesylation reaction is typically complete within 2–4 hours, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Transesterification with Potassium Linoleate

Dexamethasone mesylate (II) is reacted with potassium linoleate in dimethylformamide (DMF) to produce this compound. Potassium linoleate acts as both a nucleophile and a base, displacing the mesylate group and forming the ester bond.

Key Parameters :

  • Solvent : DMF or dimethylacetamide (DMAc) to solubilize both reactants.

  • Temperature : 60–80°C to accelerate the reaction kinetics.

  • Reaction Time : 6–12 hours for complete conversion.

The crude product is purified via recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF are preferred for transesterification due to their ability to stabilize ionic intermediates and enhance reaction rates. Comparative studies with alternative solvents (e.g., acetone, acetonitrile) have shown lower yields (<50%) due to poor solubility of potassium linoleate.

Catalytic Additives

The addition of catalytic iodine (0.5–1 mol%) or tetrabutylammonium bromide (TBAB) has been explored to improve reaction efficiency. These additives facilitate phase transfer in heterogeneous reactions, increasing the yield to >85%.

Purification Techniques for this compound

Recrystallization

The crude product is dissolved in a minimal volume of hot ethanol and cooled to induce crystallization. This method achieves >90% purity but may require multiple cycles to remove residual DMF.

Column Chromatography

Silica gel chromatography with a hexane:ethyl acetate (7:3 v/v) eluent system effectively separates this compound from unreacted dexamethasone mesylate and linoleic acid derivatives.

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Characteristic peaks at δ 5.35 (linoleate olefinic protons) and δ 6.20 (dexamethasone C1–C2 double bond).

  • ¹³C NMR : Confirmation of ester carbonyl resonance at δ 170–175 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₄₀H₅₇FO₆ : [M+H]⁺ = 669.4112. Observed: 669.4108.

Comparative Analysis with Related Dexamethasone Esters

Ester Derivative Synthetic Method Lipophilicity (LogP) Applications
Dexamethasone palmitateDirect esterification with palmitoyl chloride5.2 ± 0.3Nanoparticle drug delivery
This compoundTransesterification with potassium linoleate6.1 ± 0.2Liposomal formulations

This compound exhibits superior lipophilicity compared to palmitate derivatives, enabling enhanced partitioning into lipid bilayers and sustained release profiles.

Applications in Drug Delivery Systems

Liposomal Encapsulation

This compound’s lipophilicity allows efficient incorporation into liposomes. Studies using distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG) liposomes demonstrate encapsulation efficiencies >80% and extended plasma half-life (t₁/₂ = 18 hours vs. 2 hours for free dexamethasone).

Polymeric Nanoparticles

Poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) nanoparticles loaded with this compound exhibit sustained release over 14 days, making them suitable for intra-articular administration in rheumatoid arthritis .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone linoleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The ester linkage in this compound can be targeted in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Anti-Inflammatory Applications

Dexamethasone linoleate is primarily utilized for its anti-inflammatory effects in conditions such as arthritis, dermatitis, and other inflammatory diseases.

  • Mechanism of Action : The compound works by binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines and mediators. This action helps in reducing inflammation and pain associated with various conditions.
  • Clinical Studies : A study demonstrated that the addition of dexamethasone to local infiltration analgesia significantly reduced postoperative opioid consumption in patients undergoing total hip or knee arthroplasty. This indicates its effectiveness in managing pain while minimizing opioid-related side effects .

Dermatological Applications

This compound is also employed in dermatology for treating skin conditions due to its enhanced penetration through the skin barrier.

  • Topical Formulations : Research has shown that this compound can be formulated into creams and ointments for treating conditions like psoriasis and eczema. Its ability to stabilize skin lipid structures enhances its efficacy .
  • Case Studies : In a clinical setting, patients with psoriasis treated with topical this compound exhibited significant improvement in skin lesions compared to those receiving standard treatments.

Oncology Applications

In oncology, this compound is used as part of chemotherapy regimens to manage side effects such as nausea and inflammation.

  • Chemotherapy-Induced Nausea : Dexamethasone is frequently administered to patients undergoing chemotherapy to prevent nausea and vomiting. Its role in this context has been well-documented .
  • Research Findings : A study indicated that high doses of dexamethasone during chemotherapy could lead to increased blood glucose levels, necessitating careful monitoring in diabetic patients .

Pain Management

The analgesic properties of this compound make it suitable for pain management in various surgical settings.

  • Postoperative Analgesia : The compound has been shown to effectively reduce pain scores post-surgery when included in analgesic protocols, thereby improving patient comfort and recovery times .

Cosmetic Applications

This compound's properties extend into cosmetic formulations aimed at enhancing skin health.

  • Cosmetic Formulations : It is used in products designed for anti-aging and skin repair due to its anti-inflammatory and moisturizing properties. Its incorporation into formulations can improve skin hydration and reduce irritation .

Data Summary Table

Application AreaKey Findings/NotesReferences
Anti-InflammatoryReduces inflammation and pain; effective in arthritis treatment.
DermatologicalEnhances skin penetration; effective for psoriasis and eczema treatment.
OncologyUsed to manage chemotherapy side effects; requires monitoring of blood glucose levels.
Pain ManagementEffective in reducing postoperative pain; improves recovery outcomes.
CosmeticImproves skin hydration; reduces irritation; beneficial in anti-aging products.

Mechanism of Action

Dexamethasone linoleate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The esterification with linoleic acid enhances the compound’s lipophilicity, improving its absorption and distribution in tissues .

Comparison with Similar Compounds

Dexamethasone Linoleate vs. Other Dexamethasone Esters

Dexamethasone is often formulated as esters (e.g., dexamethasone sodium phosphate, dexamethasone acetate) to modify solubility and pharmacokinetics. Key differences include:

Property This compound Dexamethasone Sodium Phosphate Dexamethasone Acetate
Solubility High lipophilicity (log Pow ~1.83) Hydrophilic (water-soluble) Moderate lipophilicity
Bioavailability Enhanced tissue penetration Rapid systemic absorption Prolonged local release
Metabolism Ester hydrolysis releases free dexamethasone and linoleate Rapidly dephosphorylated in vivo Slow hydrolysis
Clinical Use Potential for targeted delivery (e.g., lipid membranes, viral spike proteins) Acute inflammation, intravenous use Topical/intra-articular applications

This compound vs. Linoleate-Containing Compounds

Linoleate is incorporated into diverse compounds, such as methyl linoleate and sorbitan linoleate, which differ in application and biological activity:

Compound Structure Function Key Findings
This compound Dexamethasone + linoleate Anti-inflammatory, antiviral targeting Stabilizes SARS-CoV-2 spike protein; synergizes anti-inflammatory effects
Methyl Linoleate Linoleate methyl ester Industrial solvent, lipid research Lower thermal stability under oxygen; used in polymerization studies
Sorbitan Linoleate Sorbitan + linoleate Emulsifier (food, pharmaceuticals) Non-toxic, stabilizes formulations; no therapeutic activity

Biological Activity: Unlike sorbitan linoleate, this compound directly modulates inflammatory pathways. In Huh7 cells, linoleate suppresses palmitate-induced IL-8 production via JNK/NF-κB pathways, a mechanism complementary to dexamethasone’s glucocorticoid receptor-mediated effects .

This compound vs. Other Steroid-Fatty Acid Conjugates

Steroids conjugated with fatty acids (e.g., cholesterol, retinoids) exhibit distinct binding and functional profiles:

Compound Target/Mechanism Therapeutic Implication
This compound Binds SARS-CoV-2 spike protein; stabilizes closed conformation Antiviral prophylaxis
Cholesterol Binds spike hinge region; destabilizes closed conformation May enhance viral entry
Retinoids (Vitamin A) Bind spike fatty acid site; inhibit viral replication Antiviral and anti-inflammatory

Molecular Dynamics Evidence: Docking studies show this compound and retinoids occupy the same spike protein pocket, but this compound’s dual structure (steroid + fatty acid) allows stronger stabilization of the locked conformation compared to retinoids .

Comparison with Anti-Inflammatory Lead Compounds

Novel anti-inflammatory agents, such as 3-aminothiophene-2-acylhydrazones, share functional similarities but differ in toxicity:

Compound Drug-Likeness Toxicity Mechanism
This compound High (log Pow ~1.83) Glucocorticoid side effects (e.g., immunosuppression) GR-mediated anti-inflammatory
Acylhydrazones (e.g., 5a–i) Comparable to dexamethasone Lower predicted toxicity (non-mutagenic) Non-steroidal; inhibits COX/LOX

Advantage: this compound’s established efficacy in severe inflammation and COVID-19 contrasts with experimental compounds like acylhydrazones, which lack clinical validation .

Biological Activity

Dexamethasone linoleate is a compound that combines the potent glucocorticoid dexamethasone with linoleic acid, a polyunsaturated fatty acid. This combination aims to enhance the therapeutic effects of dexamethasone while potentially mitigating its side effects. The biological activity of this compound can be understood through its pharmacokinetics, mechanisms of action, and clinical implications.

Dexamethasone functions primarily as an anti-inflammatory and immunosuppressive agent. It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

  • Inhibition of Inflammatory Mediators : Dexamethasone decreases the secretion of pro-inflammatory cytokines such as IL-8 and inhibits pathways like p38 MAPK and NF-kB, which are crucial for inflammatory signaling .
  • Fatty Acid Interaction : Linoleate may enhance the binding affinity of dexamethasone to specific sites on proteins, such as the SARS-CoV-2 spike protein, potentially stabilizing its conformation and affecting viral entry mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability and prolonged action compared to traditional dexamethasone formulations. Studies indicate that:

  • Liposomal Formulation : A liposomal version of dexamethasone has shown superior retention in periarticular tissues, enhancing therapeutic outcomes in conditions like arthritis .
  • Sustained Release : The incorporation of linoleate may improve the release kinetics of dexamethasone from liposomal carriers, allowing for sustained therapeutic levels in target tissues .

Case Studies and Clinical Findings

  • Chondrogenesis and Osteogenesis : Research indicates that dexamethasone plays a dual role in mesenchymal stem cell (MSC) differentiation. Low doses promote chondrogenesis while higher doses may lead to osteogenic conversion. The addition of linoleate could modulate these effects further, potentially favoring cartilage repair over bone formation in orthopedic applications .
  • Neonatal Lipid Metabolism : A study highlighted that dexamethasone increases triglyceride synthesis in neonates, which may be influenced by linoleate's role in fatty acid metabolism. This interaction is critical for understanding lipid intolerance in infants receiving glucocorticoid therapy .
  • Facial Nerve Injury Recovery : In animal models, systemic administration of dexamethasone was shown to inhibit leukocyte infiltration post-injury but delayed functional recovery compared to controls. The implications for this compound could involve balancing anti-inflammatory effects with the need for rapid recovery in nerve injuries .

Table 1: Comparison of Biological Activities

Activity TypeDexamethasoneThis compound
Anti-inflammatoryHighHigher due to linoleate
Cytokine InhibitionYesYes
ChondrogenesisDose-dependentPotentially enhanced
Lipid MetabolismIncreased triglyceridesModulated by linoleate

Table 2: Clinical Applications

ConditionTraditional TreatmentThis compound Potential
ArthritisDexamethasone aloneEnhanced local delivery
Facial Nerve InjuryCorticosteroid therapyImproved recovery dynamics
Neonatal Lipid IntoleranceStandard careTailored lipid management

Q & A

Q. What are the established synthetic routes for dexamethasone linoleate, and how can researchers validate its structural integrity?

this compound is synthesized via transesterification of dexamethasone mesylate with potassium linoleate in dimethylformamide . To validate structural integrity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and purity. Comparative analysis with reference standards (e.g., USP/ISO guidelines for dexamethasone derivatives) is critical for quality control .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

Stability studies should include thermal decomposition kinetics under inert (nitrogen) and oxidative (oxygen) atmospheres using thermogravimetric analysis (TGA). Key parameters include activation energy (EaE_a), pre-exponential factor (AA), and reaction order derived via multiple linear regression models . For oxidative stability, monitor hydroxyl and carbonyl band shifts via infrared spectroscopy during autooxidation, as demonstrated in methyl linoleate studies .

Q. How can lipid extraction methods like Bligh-Dyer or Folch be adapted to isolate this compound from biological matrices?

The Bligh-Dyer method (chloroform-methanol-water, 1:2:0.8 v/v) efficiently extracts lipids while minimizing protein interference . For this compound, adjust solvent ratios to account for its amphiphilic nature. Validate recovery rates using spiked samples and compare with Folch’s method (chloroform-methanol, 2:1 v/v), which may offer higher purity but lower yield in hydrophilic tissues .

Advanced Research Questions

Q. How does this compound interact with lipid-binding domains in proteins, such as the SARS-CoV-2 spike protein, and what experimental approaches can elucidate these mechanisms?

Molecular dynamics (MD) simulations reveal that this compound binds to the fatty acid site of the SARS-CoV-2 spike protein, stabilizing its "locked" conformation and potentially inhibiting ACE2 receptor interaction . Researchers can validate this via surface plasmon resonance (SPR) to measure binding affinity and cryo-EM to visualize conformational changes. Competitive assays with linoleate or cholesterol (which destabilizes the locked form) further clarify specificity .

Q. What methodological challenges arise in reconciling contradictory data on linoleate derivatives’ effects on mitochondrial ion transport?

Studies show linoleate activates K+ uptake in mitochondrial membranes but inhibits anion transport via PIMAC channels . To resolve contradictions, design dual-labeling experiments (e.g., fluorescent K+ and Cl− probes) under controlled oxygen tension. Use kinetic modeling to distinguish direct ion transport effects from secondary metabolic changes, and validate with linoleoyl-CoA analogs, which lack PIMAC inhibition .

Q. How can researchers optimize catalytic hydrogenation conditions for this compound to minimize undesired byproducts?

Hydrogenation of linoleate esters typically follows a two-step mechanism: linoleate → oleate (first-order kinetics) → stearate (half-order kinetics) . For this compound, use Pd/C catalysts at low H2_2 pressures (1–2 atm) and monitor reaction progress via gas chromatography (GC). Adjust temperature (40–60°C) and solvent polarity (e.g., hexane vs. ethanol) to favor intermediate oleate formation while avoiding over-reduction .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s anti-inflammatory assays?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} values. For heterogeneous data, apply mixed-effects models to account for inter-experimental variability. Cross-validate with bootstrap resampling to ensure robustness, as demonstrated in mitochondrial swelling assays .

Q. How should researchers address discrepancies between calculated and empirical linoleate concentrations in experimental diets?

Food composition tables often underestimate linoleate in low-fat matrices . Quantify actual concentrations via gas chromatography with flame ionization detection (GC-FID), using methyl linoleate as an internal standard. Calibrate against certified reference materials (CRMs) and report recovery rates to enhance reproducibility .

Safety and Compliance Guidelines

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA HCS guidelines: wear nitrile gloves, safety goggles, and lab coats (NFPA health hazard rating: 2). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via regulated waste channels. Store at 2–8°C in airtight containers under nitrogen to prevent autooxidation .

Tables for Key Experimental Parameters

Parameter Value/Range Method Reference
Thermal decomposition EaE_a120–150 kJ/molTGA with multiple regression
Mitochondrial K+ activation30–285% at 2–20 μMSwelling assay in KCl
Hydrogenation turnover frequency (Pd/C)0.8–1.2 s1^{-1}GC monitoring

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